molecular formula C18H18N2O2S B2937018 N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide CAS No. 941924-71-6

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide

Cat. No.: B2937018
CAS No.: 941924-71-6
M. Wt: 326.41
InChI Key: KUKDYLOURTYFJG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide, also known as N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to interact with various targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II , and possibly O-GlcNAcase (OGA), a target related to Alzheimer’s disease .

Mode of Action

For instance, some thiazole derivatives can suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . Other thiazole derivatives, like voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives can inhibit the biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active thiazole derivatives have been predicted using swiss adme and admetsar web servers .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction is carried out in the presence of coupling agents such as 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The final products are purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Uniqueness

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butoxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDYLOURTYFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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